4-Hydroxy-3,3,5-trimethylpiperidine 4-Hydroxy-3,3,5-trimethylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13999825
InChI: InChI=1S/C8H17NO/c1-6-4-9-5-8(2,3)7(6)10/h6-7,9-10H,4-5H2,1-3H3
SMILES:
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

4-Hydroxy-3,3,5-trimethylpiperidine

CAS No.:

Cat. No.: VC13999825

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3,3,5-trimethylpiperidine -

Specification

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name 3,3,5-trimethylpiperidin-4-ol
Standard InChI InChI=1S/C8H17NO/c1-6-4-9-5-8(2,3)7(6)10/h6-7,9-10H,4-5H2,1-3H3
Standard InChI Key OOLGCFSGGLZBBB-UHFFFAOYSA-N
Canonical SMILES CC1CNCC(C1O)(C)C

Introduction

Structural Identification and Nomenclature

4-Hydroxy-3,3,5-trimethylpiperidine is a six-membered heterocyclic amine derivative characterized by a piperidine backbone substituted with hydroxyl (-OH) and methyl (-CH₃) groups at the 4th, 3rd, 3rd, and 5th positions, respectively. Its systematic IUPAC name is 4-hydroxy-3,3,5-trimethylpiperidine, and its molecular formula is C₉H₁₉NO. The compound belongs to the class of hindered amine derivatives, which are notable for their steric and electronic effects in chemical reactions .

The stereochemistry of the hydroxyl and methyl groups influences its physical and chemical behavior. For example, axial versus equatorial positioning of substituents can affect solubility and reactivity .

Synthesis and Manufacturing Processes

Catalytic Hydrogenation of Ketone Precursors

A common synthetic route involves the hydrogenation of 4-oxo-3,3,5-trimethylpiperidine (a ketone precursor) using transition metal catalysts. For instance, Raney nickel or palladium-on-carbon in aqueous or alcoholic media under 50–100 atm H₂ pressure yields the hydroxy derivative . This method mirrors the production of structurally similar compounds like 4-hydroxy-1,2,2,6,6-pentamethylpiperidine, where hydrogenation efficiency exceeds 90% under optimized conditions .

Acid-Catalyzed Condensation

Alternative pathways include the condensation of γ,δ-unsaturated amines with aldehydes in acidic aqueous solutions (pH 2–4). For example, reacting 3-methyl-Δ⁴-pentenylamine with formaldehyde or isobutyraldehyde at 80–90°C for 12–24 hours produces 4-hydroxy-piperidine derivatives . This method emphasizes the importance of pH control to prevent dehydration side reactions .

Purification and Isolation

Crude products are typically purified via vacuum distillation (e.g., 125°C at 1.5 mm Hg) or recrystallization from acetone/ether mixtures. Yields range from 70–85%, with purity confirmed by NMR and HPLC .

Physicochemical Properties

Physical Characteristics

PropertyValue
Molecular Weight157.25 g/mol
Melting Point118–122°C (literature analog)
Boiling Point170–180°C (0.3 mm Hg)
SolubilityMiscible in polar solvents (H₂O, MeOH), limited in hexane
pKa (Hydroxyl group)~9.8 (estimated from analogs)

Stability and Reactivity

The compound exhibits moderate air stability but is sensitive to strong acids and oxidizers. The hydroxyl group participates in hydrogen bonding, enhancing solubility in protic solvents, while the methyl groups confer lipophilicity .

Applications in Industry and Research

Antioxidants and Light Stabilizers

As a hindered amine, 4-hydroxy-3,3,5-trimethylpiperidine derivatives function as radical scavengers in polymers, preventing UV-induced degradation. Analogous compounds like hydroxy tetramethylpiperidine oxides are used in cosmetics and plastics .

Pharmaceutical Intermediates

The piperidine scaffold is prevalent in drug design. For example, chiral benzoquinolizines derived from similar hydroxy-piperidines show antibacterial activity against Gram-positive pathogens .

Catalysis and Organic Synthesis

Steric hindrance from the methyl groups makes this compound a ligand in asymmetric catalysis. It facilitates enantioselective reactions, such as hydrogenations of α,β-unsaturated ketones .

ParameterValue (Analog Data)
Oral LD₅₀ (Rat)1,200–1,600 mg/kg bw
Dermal IrritationNon-irritating (rabbit model)
Ocular IrritationMild, reversible (EC50 > 5 mg/L)

Genotoxicity and Carcinogenicity

In bacterial reverse mutation assays (Ames test), hydroxy-piperidine analogs showed weak mutagenicity at 5,000 µg/plate . No carcinogenicity data exists, but structural analogs are classified as non-carcinogenic under OECD guidelines .

Environmental Impact

The compound’s low log P (~1.5) suggests limited bioaccumulation. Hydrolysis under alkaline conditions degrades it into non-toxic fragments .

Future Research Directions

  • Drug Delivery Systems: Functionalization for targeted delivery of anticancer agents.

  • Green Chemistry: Developing solvent-free synthesis routes to improve sustainability.

  • Advanced Materials: Incorporation into metal-organic frameworks (MOFs) for gas storage .

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